

# In-Depth Technical Guide to the Spectroscopic Data of rac-N-Boc Anatabine

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## Compound of Interest

Compound Name: *rac-N-Boc Anatabine*

Cat. No.: B564900

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for racemic N-tert-butoxycarbonyl anatabine (**rac-N-Boc anatabine**). The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

## Chemical Structure and Properties

- Chemical Name: tert-butyl 3,6-dihydro-2,3'-bipyridine-1(2H)-carboxylate
- Synonyms: rac N-Boc-anatabine, Anatabine Impurity 1
- CAS Number: 1159977-12-4
- Molecular Formula: C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 260.33 g/mol
- Appearance: Yellow Oil

## Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals that detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for **rac-N-Boc anatabine** is

limited. While the compound is commercially available, full characterization data is not consistently provided by suppliers. This guide presents typical spectroscopic data expected for this compound based on the analysis of its parent compound, anatabine, and general principles of organic spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **rac-N-Boc anatabine** is not readily available in the reviewed literature, the following table outlines the expected chemical shifts for the protons ( $^1\text{H}$  NMR) and carbons ( $^{13}\text{C}$  NMR). These predictions are based on the known spectra of anatabine and the influence of the N-Boc protecting group.

Table 1: Predicted NMR Spectroscopic Data for **rac-N-Boc Anatabine**

$^1\text{H}$ NMR (Predicted)	$^{13}\text{C}$ NMR (Predicted)
Chemical Shift (ppm)	Multiplicity
8.5 - 8.6	m
7.7 - 7.8	m
7.3 - 7.4	m
5.8 - 6.0	m
5.6 - 5.8	m
5.4 - 5.6	m
4.0 - 4.2	m
2.5 - 2.7	m
1.4 - 1.5	s

## Mass Spectrometry (MS)

Mass spectrometry data would be crucial for confirming the molecular weight of **rac-N-Boc anatabine**.

Table 2: Predicted Mass Spectrometry Data for **rac-N-Boc Anatabine**

Technique	Expected m/z	Interpretation
Electrospray Ionization (ESI-MS)	261.1598	[M+H] <sup>+</sup>
283.1417	[M+Na] <sup>+</sup>	
205.1179	[M - C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup> (Loss of isobutylene from Boc)	
161.1073	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of Boc group)	

## Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **rac-N-Boc Anatabine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Medium-Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (urethane carbonyl)
~1640	Medium	C=C stretch (alkene)
~1590, 1475, 1435	Medium-Weak	C=C, C=N stretch (pyridine ring)
~1160	Strong	C-O stretch (urethane)

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **rac-N-Boc anatabine** are not explicitly published. However, standard procedures for NMR, MS, and IR spectroscopy would be applicable. The following are generalized protocols that would be suitable for the characterization of this compound.

## General NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **rac-N-Boc anatabine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR.

## General Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **rac-N-Boc anatabine** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization mass spectrometer.
- Analysis: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]<sup>+</sup>) and other adducts.

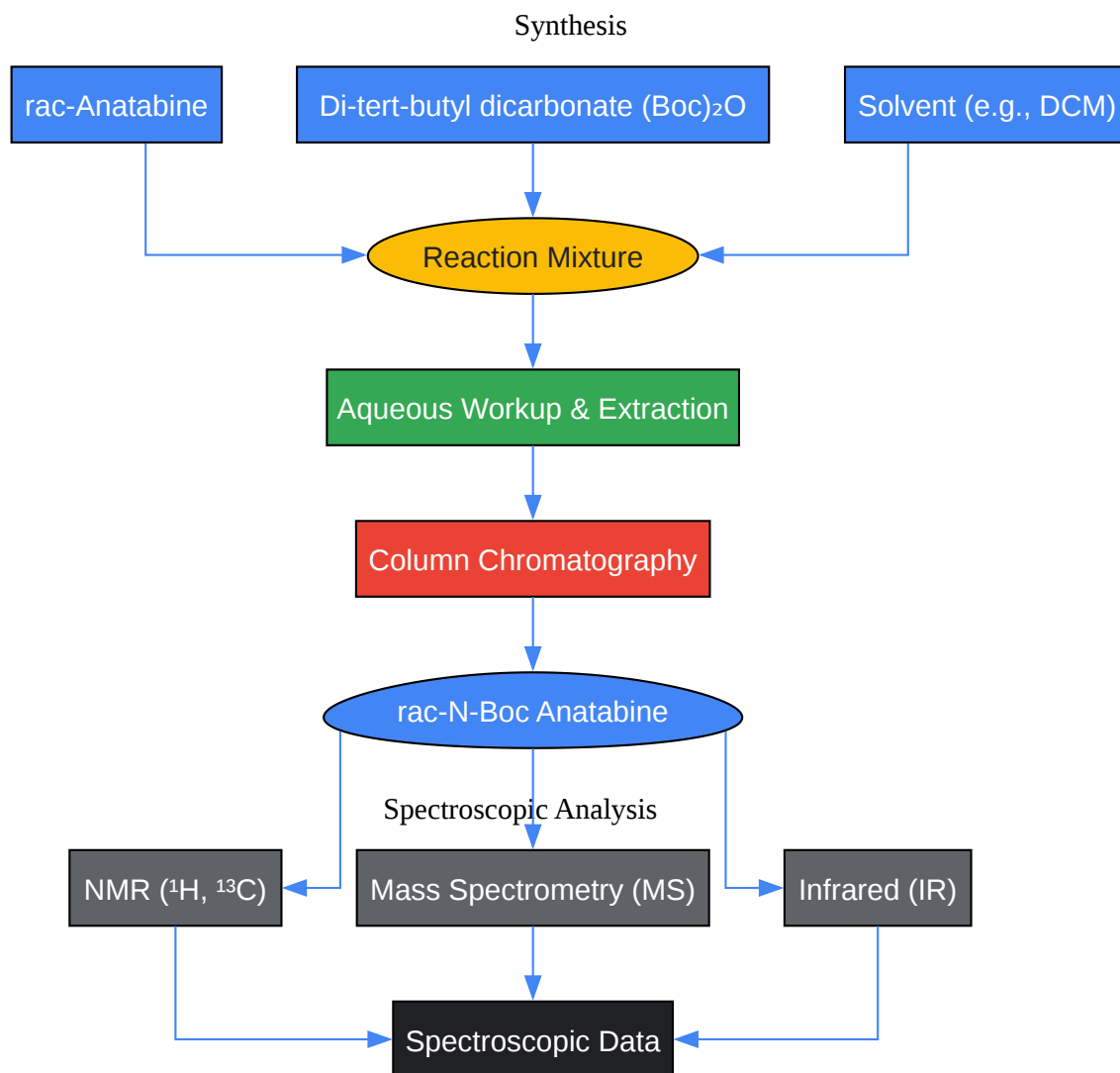
## General Infrared Spectroscopy Protocol (ATR-IR)

- Sample Preparation: As **rac-N-Boc anatabine** is an oil, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum over a standard wavenumber range (e.g., 4000-400 cm<sup>-1</sup>) with a sufficient number of scans for a clear spectrum.

## Synthesis and Analysis Workflow

The synthesis of **rac-N-Boc anatabine** typically involves the protection of the secondary amine of anatabine with a Boc group. The following diagram illustrates a general workflow for its

synthesis and subsequent spectroscopic analysis.



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Caption: Workflow for the synthesis and spectroscopic characterization of **rac-N-Boc Anatabine**.

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